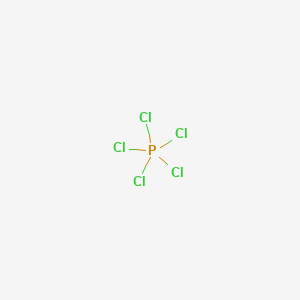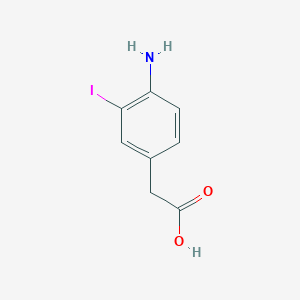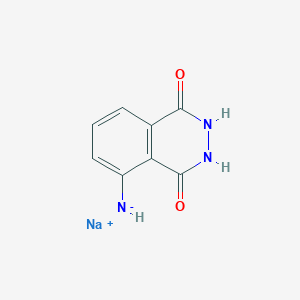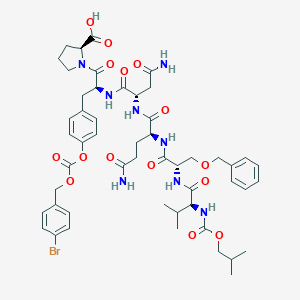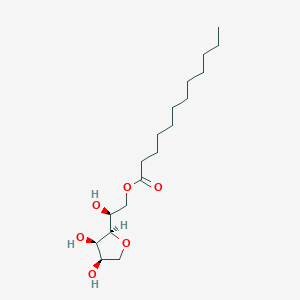
1,4-Anhydro-D-glucitol 6-dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Anhydro-D-glucitol 6-dodecanoate is a chemical compound with the molecular formula C18H34O6This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Anhydro-D-glucitol 6-dodecanoate is typically synthesized through esterification reactions. The process involves the reaction of 1,4-anhydro-D-glucitol with dodecanoic acid (lauric acid) in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Anhydro-D-glucitol 6-dodecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,4-anhydro-D-glucitol and dodecanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,4-Anhydro-D-glucitol and dodecanoic acid.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1,4-Anhydro-D-glucitol 6-dodecanol.
Wissenschaftliche Forschungsanwendungen
1,4-Anhydro-D-glucitol 6-dodecanoate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use as a drug delivery agent due to its biocompatibility and ability to form stable emulsions.
Wirkmechanismus
The mechanism of action of 1,4-anhydro-D-glucitol 6-dodecanoate involves its interaction with biological membranes and proteins. The dodecanoate group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property makes it useful as an emulsifying agent in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Anhydro-D-glucitol 6-octanoate: Similar structure but with an octanoate group instead of a dodecanoate group.
1,4-Anhydro-D-glucitol 6-decanoate: Similar structure but with a decanoate group instead of a dodecanoate group.
Sorbitan monolaurate: A related compound where sorbitol is esterified with lauric acid.
Uniqueness
1,4-Anhydro-D-glucitol 6-dodecanoate is unique due to its specific esterification at the 6-position with a dodecanoate group, which imparts distinct lipophilic properties. This makes it particularly effective as an emulsifying agent and surfactant compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
5959-89-7 |
|---|---|
Molekularformel |
C18H34O6 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
[(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15-,17+,18+/m0/s1 |
InChI-Schlüssel |
LWZFANDGMFTDAV-CWLKWCNXSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Key on ui other cas no. |
1338-39-2 5959-89-7 8028-02-2 |
Physikalische Beschreibung |
Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |
Synonyme |
(R)-2-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl Dodecanoate-d23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
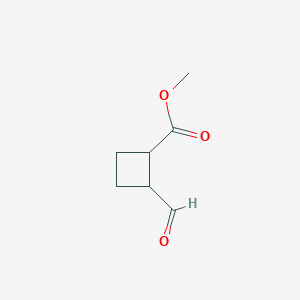
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
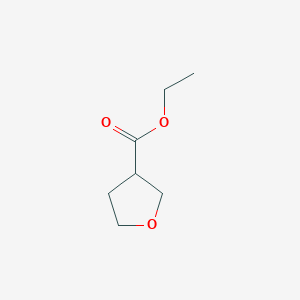
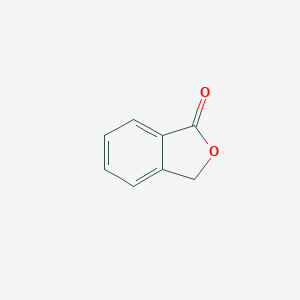
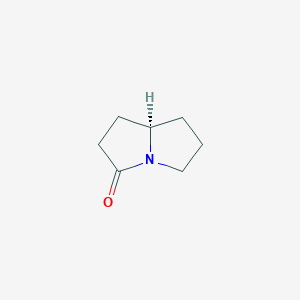
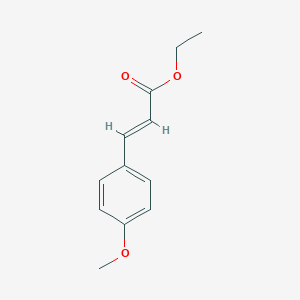
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
